Piperidin-2-ylmethylmorpholine-4-carboxylate
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Overview
Description
Piperidin-2-ylmethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-2-ylmethylmorpholine-4-carboxylate, often involves multi-component reactions, cyclization, and hydrogenation processes. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The use of acidic ionic liquids (ILs) has been reported to optimize the preparation of functionalized piperidines, providing high to excellent yields .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions can be carried out using phenylsilane and iron complexes as catalysts.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylsilane, iodine(III) complexes, and gold(I) complexes. Reaction conditions often involve the use of catalysts such as iron complexes and acidic ionic liquids .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These products have significant biological and pharmacological activities .
Scientific Research Applications
Piperidin-2-ylmethylmorpholine-4-carboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: Piperidine derivatives are present in numerous pharmaceuticals, and this compound is used in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylmorpholine-4-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidin-2-ylmethylmorpholine-4-carboxylate include other piperidine derivatives such as:
- Piperine (N-acylpiperidine)
- Piperidinones
- Spiropiperidines
- Condensed piperidines
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
piperidin-2-ylmethyl morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(13-5-7-15-8-6-13)16-9-10-3-1-2-4-12-10/h10,12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTVLGOMPFBUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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